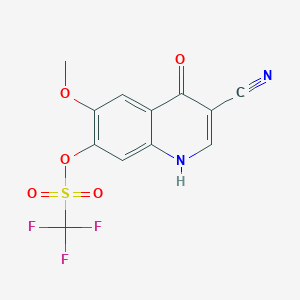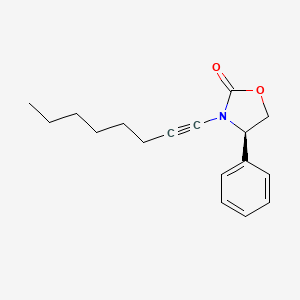
(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The specific structure of this compound suggests potential utility in asymmetric synthesis and as a building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Oct-1-YN-1-YL Group: This step may involve the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the alkyne group to the oxazolidinone ring.
Addition of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, to form diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Building Block: Utilized in the construction of complex organic molecules.
Biology
Antibiotic Research:
Medicine
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one would depend on its specific application. In the context of antibiotics, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. For other applications, the mechanism would involve interactions with specific molecular targets relevant to the desired effect.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with similar applications to linezolid but with improved potency and reduced side effects.
Uniqueness
(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the oct-1-YN-1-YL group, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Propiedades
Número CAS |
503590-25-8 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
(4R)-3-oct-1-ynyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21NO2/c1-2-3-4-5-6-10-13-18-16(14-20-17(18)19)15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,14H2,1H3/t16-/m0/s1 |
Clave InChI |
HNELQAOPAKOJMD-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCC#CN1[C@@H](COC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCC#CN1C(COC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


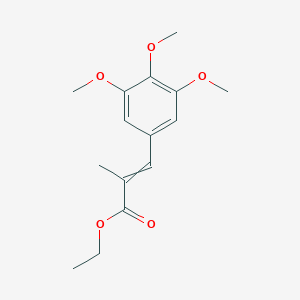

![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
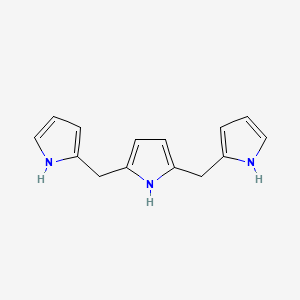
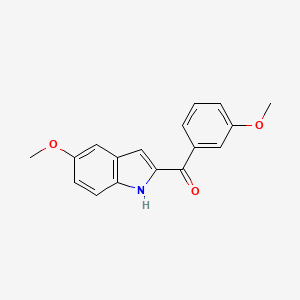
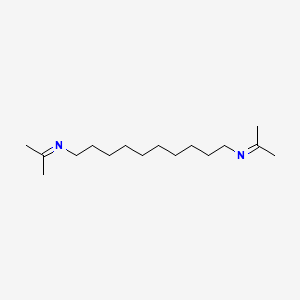
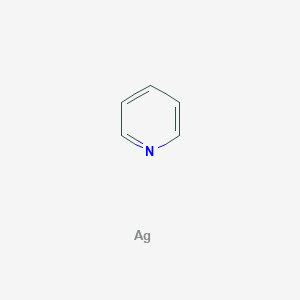
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
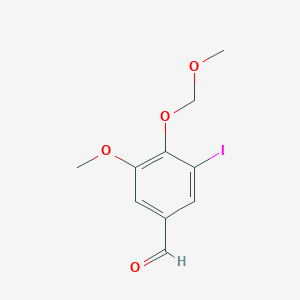
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)


